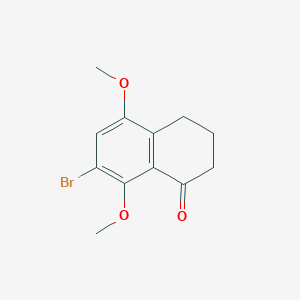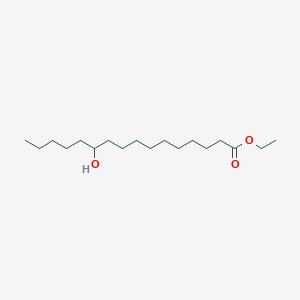
1-Methyl-3H-phenoxazin-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3H-phenoxazin-3-one is a heterocyclic compound belonging to the phenoxazine family. This compound is characterized by its tricyclic structure, which includes an oxygen and nitrogen atom in the central ring. Phenoxazine derivatives are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-3H-phenoxazin-3-one can be synthesized through several methods. One common approach involves the oxidative cyclocondensation of o-aminophenols. This reaction can be catalyzed by various oxidants such as air/laccase, hydrogen peroxide/horseradish peroxidase, and tert-butyl hydroperoxide/diphenyl diselenide . The reaction conditions typically involve moderate temperatures and specific catalysts to achieve high yields.
Industrial Production Methods: Industrial production of this compound often employs environmentally friendly oxidants like hydrogen peroxide activated by cyclodextrin ketone or dioxygen in the presence of catalysts such as cobalt or copper . These methods are preferred due to their cost-effectiveness and minimal environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-3H-phenoxazin-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms, often using alkylating agents or halogenated compounds.
Major Products: The major products formed from these reactions include various substituted phenoxazines, which can exhibit different physical and chemical properties depending on the substituents introduced.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3H-phenoxazin-3-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Methyl-3H-phenoxazin-3-one involves its interaction with various molecular targets. For instance, it can bind to histone deacetylases, affecting gene expression by altering the acetylation status of histone proteins . This interaction can lead to changes in cellular processes such as proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Phenoxazine: The parent compound of 1-Methyl-3H-phenoxazin-3-one, known for its use in dyes and pigments.
2-Amino-3H-phenoxazin-3-one: A derivative with significant biological activity, including anticancer properties.
7-Hydroxy-3H-phenoxazin-3-one: Used as a redox indicator and in cell viability assays.
Uniqueness: this compound stands out due to its specific substitution pattern, which imparts unique photophysical properties and biological activities. Its ability to act as a fluorescent dye and its potential therapeutic applications make it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
74683-32-2 |
|---|---|
Molekularformel |
C13H9NO2 |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
1-methylphenoxazin-3-one |
InChI |
InChI=1S/C13H9NO2/c1-8-6-9(15)7-12-13(8)14-10-4-2-3-5-11(10)16-12/h2-7H,1H3 |
InChI-Schlüssel |
OCXVSBGNBAKNIN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=O)C=C2C1=NC3=CC=CC=C3O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


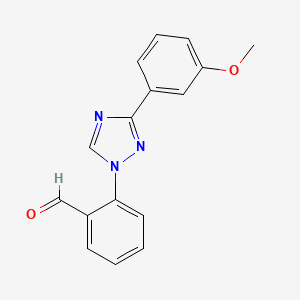
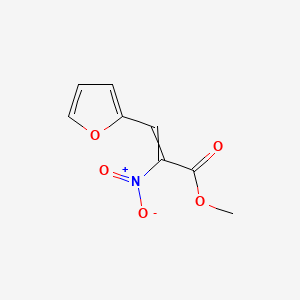

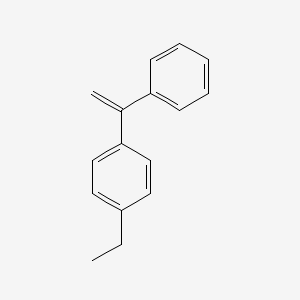
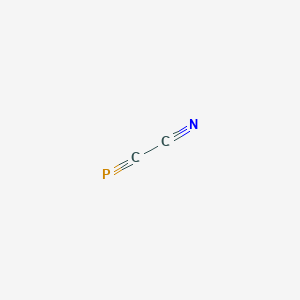


![4-[(E)-{4-[Ethyl(2-hydroxyethyl)amino]phenyl}diazenyl]benzonitrile](/img/structure/B14448286.png)
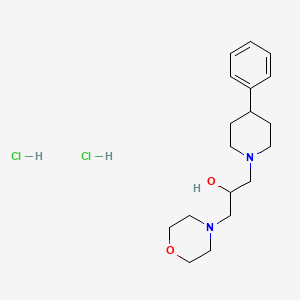
![1,1,1-Trichloro-3-[2-(ethylsulfanyl)-4-oxoazetidin-3-yl]butan-2-yl carbonate](/img/structure/B14448290.png)
